Cas no 2172477-10-8 (methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate)

methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate
- EN300-1632133
- 2172477-10-8
-
- インチ: 1S/C11H18O4S/c1-14-9(12)10(3-2-6-16-8-10)11(13)4-5-15-7-11/h13H,2-8H2,1H3
- InChIKey: DYNMTWGOSYCTNI-UHFFFAOYSA-N
- ほほえんだ: S1CCCC(C(=O)OC)(C1)C1(COCC1)O
計算された属性
- せいみつぶんしりょう: 246.09258022g/mol
- どういたいしつりょう: 246.09258022g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 283
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.8
- トポロジー分子極性表面積: 81.1Ų
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1632133-0.5g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 0.5g |
$1043.0 | 2023-06-04 | ||
Enamine | EN300-1632133-1.0g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 1g |
$1086.0 | 2023-06-04 | ||
Enamine | EN300-1632133-0.05g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 0.05g |
$912.0 | 2023-06-04 | ||
Enamine | EN300-1632133-0.1g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 0.1g |
$956.0 | 2023-06-04 | ||
Enamine | EN300-1632133-0.25g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 0.25g |
$999.0 | 2023-06-04 | ||
Enamine | EN300-1632133-10.0g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 10g |
$4667.0 | 2023-06-04 | ||
Enamine | EN300-1632133-1000mg |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 1000mg |
$1086.0 | 2023-09-22 | ||
Enamine | EN300-1632133-500mg |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 500mg |
$1043.0 | 2023-09-22 | ||
Enamine | EN300-1632133-100mg |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 100mg |
$956.0 | 2023-09-22 | ||
Enamine | EN300-1632133-2.5g |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate |
2172477-10-8 | 2.5g |
$2127.0 | 2023-06-04 |
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate 関連文献
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Jian-Hua Cao,Wei-Hua Liang,Xue-Tao Shi,Xiu-Bin Yang,Da-Yong Wu RSC Adv., 2021,11, 31783-31790
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
-
Ian S. Kinstlinger,Jordan S. Miller Lab Chip, 2016,16, 2025-2043
-
S. Hristova,G. Dobrikov,F. S. Kamounah,S. Kawauchi,P. E. Hansen,V. Deneva,D. Nedeltcheva,L. Antonov RSC Adv., 2015,5, 102495-102507
-
Gangji Yi,Huihui Cui,Chunyang Zhang,Wen Zhao,Lei Chen,Yi-Quan Zhang,Xue-Tai Chen,You Song,Aihua Yuan Dalton Trans., 2020,49, 2063-2067
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694
-
Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
-
John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylateに関する追加情報
Introduction to Methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate (CAS No. 2172477-10-8)
Methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate, a compound with the chemical identifier CAS No. 2172477-10-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural and functional properties. The presence of both hydroxyoxolan and thiane moieties in its molecular structure imparts distinctive reactivity and potential biological activity, making it a subject of intense research interest.
The molecular framework of Methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate is characterized by its complexity, which arises from the interplay of these functional groups. The hydroxyoxolan ring, also known as a gamma-lactone derivative, is known for its ability to participate in various chemical transformations, including ring-opening reactions that can lead to the formation of new carbon-carbon bonds. This property is particularly valuable in synthetic chemistry, where such transformations are often employed to construct intricate molecular architectures.
Concurrently, the thiane component introduces sulfur into the molecule, which can influence its electronic properties and interactions with biological targets. Sulfur-containing heterocycles are widely recognized for their role in medicinal chemistry due to their prevalence in many bioactive natural products and synthetic drugs. The combination of these features in Methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate suggests a broad spectrum of potential applications, particularly in the development of novel therapeutic agents.
In recent years, there has been a growing emphasis on the discovery and development of new molecular entities that exhibit potent biological activity while maintaining favorable pharmacokinetic profiles. Methyl 3-(3-hydroxyoxolan-3-yl)thiane-3-carboxylate has emerged as a promising candidate in this context, thanks to its unique structural features and the potential for further chemical modification. Researchers have been exploring its utility as a building block for more complex molecules, leveraging its reactivity to introduce additional functional groups or link it to other pharmacophores.
The compound's potential applications extend beyond mere structural diversity; it also holds promise for addressing specific therapeutic challenges. For instance, the hydroxyoxolan moiety has been shown to exhibit properties that make it suitable for drug delivery systems, where controlled release mechanisms are crucial. Similarly, the sulfur atom in the thiane ring can serve as a target for interactions with biological macromolecules, such as enzymes or receptors, thereby modulating their activity.
The synthesis of Methyl 3-(3-hydroxyoxlan-3-yl)thiane-3-carboxylate presents an intriguing challenge due to the need to carefully control the reactions involving both the lactone and thiol functionalities. Recent advances in synthetic methodology have enabled more efficient and scalable production processes for such compounds, opening up new avenues for their exploration. Techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have proven particularly useful in constructing the desired molecular framework.
The biological evaluation of Methyl 3-(3-hydroxyoxlan-3-yl)thiane-3-carboxylate has revealed several interesting properties that warrant further investigation. Preliminary studies indicate that it may possess inhibitory activity against certain enzymes or pathways relevant to human health conditions. These findings align with broader trends in drug discovery, where natural product-inspired molecules are being increasingly explored for their therapeutic potential.
The compound's structural features also make it an attractive candidate for computational studies aimed at understanding its mode of action at a molecular level. Advanced computational techniques, such as molecular dynamics simulations and quantum mechanical calculations, can provide insights into how Methyl 3-(3-hydroxyoxlan-3-yI)thiane-3-carboxylate interacts with biological targets and how these interactions influence its efficacy.
In conclusion, Methyl 3-(hydroxyoxlan-thiane-carboxylate) represents a compelling example of how structural complexity can be leveraged to develop novel pharmaceutical agents. Its unique combination of functional groups offers diverse opportunities for chemical manipulation and biological exploration. As research continues to uncover new applications for this compound and related derivatives, it is likely to play an increasingly important role in the development of next-generation therapeutics.
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